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molecular formula C20H32O3 B8743549 4-(Dodecyloxy)-3-methoxybenzaldehyde CAS No. 93206-91-8

4-(Dodecyloxy)-3-methoxybenzaldehyde

Cat. No. B8743549
M. Wt: 320.5 g/mol
InChI Key: DNOUZCXUTYVRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846492B2

Procedure details

Vanillin (100 g; 0.657 mol) is dissolved in ethanol (500 ml), and dried K2CO3 (101.5 g; 0.73 mol) is added. Heating to 80° C. is then carried out and 1-bromododecane is added dropwise under a protective gas atmosphere. The suspension is heated at reflux for a further 16 hours. After cooling to 25° C., filtration is carried out, the residue is then washed several times with ethanol and the combined filtrates are concentrated to dryness by evaporation. The residue is dissolved in tert-butyl methyl ether. Washing is then carried out with 1M aqueous sodium hydroxide solution (3×200 ml) and water (1×200 ml), and the organic phase is dried over Na2SO4, filtered off and concentrated to dryness by evaporation.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
101.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>C(O)C>[CH2:30]([O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7])[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
101.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
the residue is then washed several times with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated to dryness by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in tert-butyl methyl ether
WASH
Type
WASH
Details
Washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OC1=C(C=C(C=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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